AZD3778
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Overview
Description
AZD-3778 is a synthetic organic compound that was initially developed by AstraZeneca PLC. It functions as a dual antagonist for the CC-chemokine receptor type 3 (CCR3) and the histamine H1 receptor. This compound was primarily investigated for its potential use in treating asthma and allergic rhinitis .
Preparation Methods
The synthesis of AZD-3778 involves several key steps:
Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring structure.
Attachment of Dichlorophenoxy Group: The 3,4-dichlorophenoxy group is then attached to the piperidine ring.
Sulfonylation: The next step involves the sulfonylation of the piperidine ring with a 4-methylphenylsulfonyl group.
Final Assembly: The final step is the coupling of the sulfonylated piperidine with another piperidine ring to form the complete structure of AZD-3778.
Chemical Reactions Analysis
AZD-3778 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The dichlorophenoxy group can participate in substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include oxidized or reduced derivatives of AZD-3778 .
Scientific Research Applications
Mechanism of Action
AZD-3778 exerts its effects by antagonizing the CCR3 and H1 receptors. The CCR3 receptor is involved in the recruitment of eosinophils, which play a key role in allergic inflammation. By blocking this receptor, AZD-3778 reduces eosinophil recruitment and subsequent inflammation. The H1 receptor is responsible for mediating histamine-induced allergic responses. By antagonizing this receptor, AZD-3778 alleviates symptoms such as itching, sneezing, and nasal congestion .
Comparison with Similar Compounds
AZD-3778 is unique due to its dual antagonistic activity against both CCR3 and H1 receptors. Similar compounds include:
Loratadine: A selective H1 receptor antagonist used to treat allergic rhinitis and urticaria.
Eotaxin Antagonists: Compounds that specifically target the CCR3 receptor to reduce eosinophil recruitment.
Cetirizine: Another H1 receptor antagonist with similar applications in treating allergic conditions.
Compared to these compounds, AZD-3778 offers the advantage of targeting both receptors simultaneously, potentially providing more comprehensive relief from allergic symptoms .
Properties
Molecular Formula |
C24H29Cl2N3O4S |
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Molecular Weight |
526.5 g/mol |
IUPAC Name |
4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O4S/c1-17-2-5-21(6-3-17)34(31,32)27-24(30)29-12-8-18(9-13-29)28-14-10-19(11-15-28)33-20-4-7-22(25)23(26)16-20/h2-7,16,18-19H,8-15H2,1H3,(H,27,30) |
InChI Key |
QVLZVRFIGXNZMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC(=C(C=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD3778; AZD-3778; AZD 3778. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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